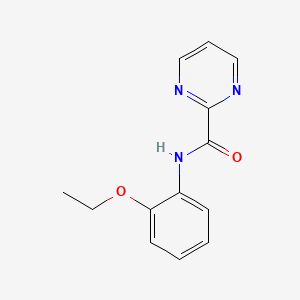
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine is a heterocyclic aromatic organic compound similar to pyridine and benzene. The ethoxyphenyl group attached to the pyrimidine ring suggests that the compound could exhibit interesting chemical and biological properties, potentially including anticancer or analgesic activities.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions starting from simple precursors. For instance, novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives were prepared from 2(1H) pyridone via a series of reactions including hydrolysis, decarboxylation, O-alkylation, rearrangement, and coupling with substituted aliphatic amines . Similarly, the synthesis of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides involved the reaction of benzylamines with ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate, which was obtained by condensation of 2-amino-4-methylpyridine and triethyl methanetricarboxylate . These methods could potentially be adapted for the synthesis of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often confirmed using techniques such as NMR spectroscopy, MS, and X-ray crystallography. For example, the crystal and molecular structure of a related compound, (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide, was determined using single-crystal X-ray diffraction data, which provided detailed information about the unit cell dimensions and the absolute configuration of the chiral center . These techniques are essential for confirming the structure of synthesized compounds, including N-(2-ethoxyphenyl)pyrimidine-2-carboxamide.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, depending on their functional groups and substitution patterns. The study of 2-ethoxycarbonyl-3-isothiocyanatopyridine showed that it could be converted with nucleophiles into pyrido[3,2-d]pyrimidine derivatives either directly or through intermediates such as thiourethane . These reactions demonstrate the reactivity of the pyridine and pyrimidine moieties and provide insights into the types of chemical transformations that N-(2-ethoxyphenyl)pyrimidine-2-carboxamide might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the ethoxy group can affect these properties. For example, the introduction of a methyl group in the pyridine moiety of pyrido[1,2-a]pyrimidine derivatives was found to enhance their biological activity . Detailed analysis of the physical and chemical properties of N-(2-ethoxyphenyl)pyrimidine-2-carboxamide would require experimental data, which could be obtained through methods such as polarimetry, elemental analysis, and biological assays.
Orientations Futures
The development of novel pyrimidine derivatives, including “N-(2-ethoxyphenyl)pyrimidine-2-carboxamide”, is a promising area of research . These compounds have potential applications in the treatment of various diseases, including tuberculosis and cancer . Future research could focus on improving the drug-like properties of these compounds and exploring their potential therapeutic applications .
Propriétés
IUPAC Name |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-2-18-11-7-4-3-6-10(11)16-13(17)12-14-8-5-9-15-12/h3-9H,2H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGXLRYYPGFPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)pyrimidine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

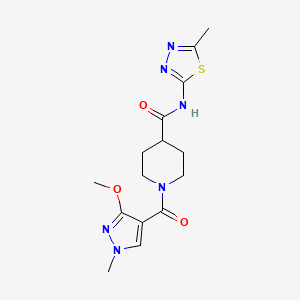
![3-(3,4-dichlorophenyl)-1-(4-nitrobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B3004306.png)

![9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B3004308.png)

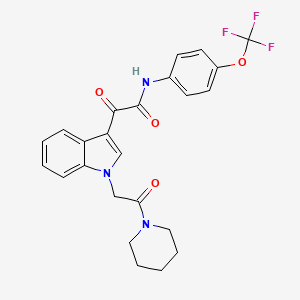
![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B3004317.png)
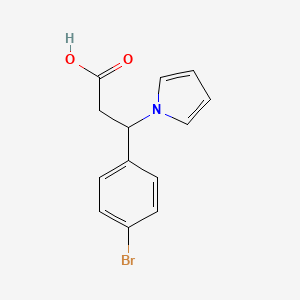
![3-allyl-2-[(3-methoxybenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B3004320.png)
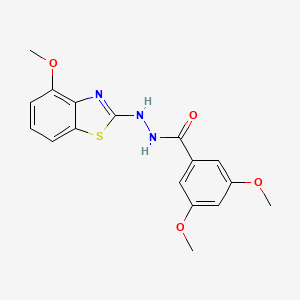
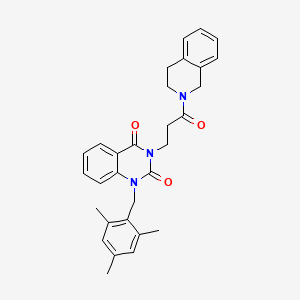
![2-chloro-N-[3-(methoxymethoxy)propyl]-8-methylquinoline-3-carboxamide](/img/structure/B3004325.png)
![3-(2-chlorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3004327.png)
